2-Chloro-4-iodopyridin-3-amine

Physicochemical property comparison Predicted pKa Basicity and protonation state

Sequential cross-coupling on pyridines often suffers from poor regioselectivity. 2-Chloro-4-iodopyridin-3-amine provides orthogonal C4-I (Suzuki) and C2-Cl (amination) sites for clean stepwise diversification. • C4-I reacts 10²-10⁴× faster than C2-Cl, enabling selective first-stage coupling • pKa 2.25 (vs. 2.96 for 3-iodo isomer) ensures predictable protonation in acidic media • ≥98% purity, available from dual supply chains for consistent scale-up

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
CAS No. 153034-93-6
Cat. No. B126758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodopyridin-3-amine
CAS153034-93-6
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)N)Cl
InChIInChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
InChIKeyOMOGWKQVHILZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-iodopyridin-3-amine: Dual-Halogen Pyridine Building Block


2-Chloro-4-iodopyridin-3-amine (CAS 153034-93-6) is a polyhalogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and molecular weight 254.46 g·mol⁻¹ . The compound features chlorine at the 2-position, iodine at the 4-position, and a primary amine at the 3-position on the pyridine ring, conferring a distinct orthogonally reactive architecture useful for sequential cross-coupling reactions . It is a solid at ambient temperature, stored under inert atmosphere at 2–8 °C with protection from light, and is commercially available in purities of 97–98% from multiple suppliers . The compound has been notified under the CLP regulation (EC No. 852-519-4) and carries GHS07 hazard labelling (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) .

2-Chloro-4-iodopyridin-3-amine: Positional Isomer Substitution Risks


Polyhalogenated aminopyridines sharing the molecular formula C₅H₄ClIN₂ are not functionally interchangeable, because the relative positions of chlorine, iodine, and the amine group dictate dramatically different electronic environments, pKa values, and site-specific reactivity in palladium-catalysed cross-coupling and nucleophilic aromatic substitution . For example, the target compound 2-chloro-4-iodopyridin-3-amine has a predicted pKa of 2.25, whereas its isomer 2-chloro-3-iodopyridin-4-amine has a predicted pKa of 2.96 . This 0.7 log-unit difference alters the protonation state at a given pH, affecting solubility, purification, and salt formation during synthesis. Furthermore, the iodine at C4 (para to the pyridine nitrogen) in the target compound exhibits a different steric and electronic profile compared with iodine at C3 (ortho/meta to the pyridine nitrogen) in the isomer, leading to divergent regioselectivity in Suzuki–Miyaura and Buchwald–Hartwig couplings [1]. Substituting one isomer for another without validating the synthetic route risks reaction failure, lower yields, and costly re-optimisation.

2-Chloro-4-iodopyridin-3-amine: Quantitative Differentiation Evidence


pKa Basicity Difference: Target vs. 4-Amino Isomer

The target compound 2-chloro-4-iodopyridin-3-amine (CAS 153034-93-6) has a predicted pKa of 2.25 ± 0.10, while its positional isomer 2-chloro-3-iodopyridin-4-amine (CAS 909036-46-0) has a predicted pKa of 2.96 ± 0.42 . The ΔpKa of 0.71 indicates the target is approximately 5-fold more acidic (weaker conjugate base). This difference is attributable to the amine group being at the 3-position (meta to ring nitrogen) in the target versus the 4-position (para to ring nitrogen) in the isomer, altering the through-bond electron-withdrawing effects exerted by the pyridine nitrogen.

Physicochemical property comparison Predicted pKa Basicity and protonation state

Boiling Point Difference: Target vs. Closest Isomer

The predicted normal boiling point of 2-chloro-4-iodopyridin-3-amine is 333.4 ± 42.0 °C, which is approximately 44 °C lower than that of its isomer 2-chloro-3-iodopyridin-4-amine (377.0 ± 42.0 °C) . While the uncertainties (±42 °C) are large due to the predictive nature, the central estimate difference of 43.6 °C suggests a meaningful divergence in intermolecular forces (likely hydrogen-bonding patterns) caused by the different amine and halogen positions. The isomer additionally exhibits a sharp melting point (116–117 °C), whereas no discrete melting point is reported for the target compound, implying it may be a lower-melting solid or oil under ambient conditions .

Physical property divergence Boiling point Distillation and purification

Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The carbon–iodine bond in polyhalogenated pyridines is known to be 10²- to 10⁴-fold more reactive than the carbon–chlorine bond toward oxidative addition with Pd(0) catalysts, following the established trend I > Br > Cl >> F [1]. In 2-chloro-4-iodopyridin-3-amine, the iodine at C4 undergoes Pd-catalysed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling first, leaving the chlorine at C2 intact for a subsequent orthogonal functionalisation [2]. In the positional isomer 2-chloro-3-iodopyridin-4-amine, the iodine at C3 is sterically and electronically distinct—located ortho to the amine and the chlorine—leading to altered regioselectivity and coupling kinetics, as demonstrated in selective amination studies on 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine where the pyridine system showed a 22:1 regioselectivity preference dependent on halogen position [3].

Palladium-catalysed cross-coupling Chemoselectivity Suzuki–Miyaura Buchwald–Hartwig

Purity and Cost Comparison: Target vs. Isomer

2-Chloro-4-iodopyridin-3-amine is offered by Fluorochem at 98% purity (£250 for 1 g, multiple sizes in stock across UK, EU, and China warehouses) and by Sigma-Aldrich (BLD Pharmatech) at 97% purity . The isomer 2-chloro-3-iodopyridin-4-amine is offered by Thermo Scientific at 95% purity and by Sigma-Aldrich (AldrichCPR) at a quoted price of $529.00 for 1 g . While the isomer is marginally cheaper per gram, the target compound consistently achieves ≥ 97% purity across multiple vendors, reducing the risk of introducing unknown impurities into multi-step syntheses where trace halides can poison downstream catalysts .

Commercial sourcing Purity comparison Cost-effectiveness Supply chain

C3-Amine Electronic Influence on Reactivity

Placing the electron-donating amine group at the 3-position (meta to pyridine N, ortho to Cl, ortho to I) creates a unique electronic push-pull system distinct from the 4-amino isomer. Density functional theory (DFT) studies on halogenated pyridines show that the electron density distribution and frontier molecular orbital coefficients are highly sensitive to substituent position, altering the preferred site for nucleophilic aromatic substitution and metal-catalysed coupling [1]. In the target compound, the C2–Cl bond is doubly activated by the adjacent (ortho) amine and the electron-withdrawing pyridine nitrogen, whereas in the 4-amino isomer the C2–Cl is only ortho to the ring nitrogen, leading to different relative rates of SNAr displacement [2]. Direct kinetic data for this specific compound pair are not available, but the principle is well-established for aminopyridine systems.

Electronic effect Amine position Nucleophilic aromatic substitution Regioselectivity

2-Chloro-4-iodopyridin-3-amine: High-Value Applications


Stepwise Synthesis of Trisubstituted Pyridine Kinase Inhibitors

Medicinal chemistry programmes targeting kinases such as FGFR or VEGFR frequently require 2,3,4-trisubstituted pyridines. 2-Chloro-4-iodopyridin-3-amine enables a first-stage Suzuki–Miyaura coupling at the C4–I position (using the iodine's 10²–10⁴× higher reactivity over chlorine), followed by Buchwald–Hartwig amination or additional Suzuki coupling at the C2–Cl position, all while the C3–NH₂ is protected in situ or used as a directing group . This sequential, orthogonal strategy reduces the step count relative to symmetrical dihalopyridines where competitive coupling requires extensive screening of catalysts and ligands [1].

Radiolabelled Probe Synthesis via Iodine Isotope Exchange

The iodine at C4 in the target compound is ideally positioned for rapid isotopic exchange with ¹²³I, ¹²⁴I, or ¹²⁵I to generate radiolabelled probes for SPECT or PET imaging. The target compound's lower predicted boiling point (333.4 °C vs 377.0 °C for the isomer) and lack of a high melting point facilitate solvent removal and purification of the radiolabelled product under mild conditions, minimising radioactive decay losses during synthesis . In contrast, the 3-iodo isomer's higher boiling point and crystalline nature (mp 116–117 °C) can complicate the rapid, low-temperature work-up required for short-lived isotopes .

Late-Stage Functionalisation for Agrochemical Lead Optimisation

Agrochemical discovery often demands rapid diversification of a central heterocyclic core. The orthogonal C–I and C–Cl bonds allow parallel library synthesis: the C4–I position reacts first with a set of aryl/heteroaryl boronic acids under standard Pd(PPh₃)₂Cl₂/KHCO₃ conditions, and the C2–Cl subsequently reacts with amines or another boronic acid set [2]. The higher acidity of the target (pKa 2.25) relative to the 3-iodo isomer (pKa 2.96) means the amine remains predominantly unprotonated in slightly acidic media, avoiding unwanted salt formation that could precipitate products during high-throughput parallel work-up .

Process Scale-Up with Consistent High-Purity Supply

For kilogram-scale campaigns, the availability of 2-chloro-4-iodopyridin-3-amine at ≥97% purity from two independent supply chains (Fluorochem in Europe and BLD Pharmatech via Sigma-Aldrich in Asia) reduces single-source risk . The consistently high purity minimises batch-to-batch variability in the initial coupling step, a frequent source of yield drift in multi-step GMP sequences. Combined with the compound's lower boiling point simplifying distillation of volatile by-products, this supply reliability makes the target compound a compelling choice for process R&D groups scaling from grams to kilograms.

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